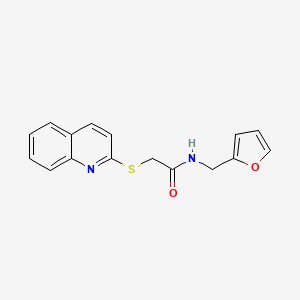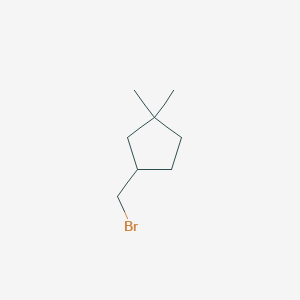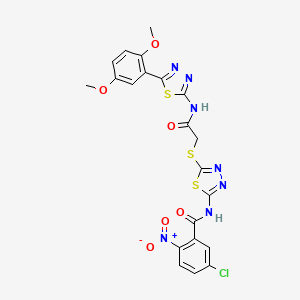
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a combination of 1-(Oxetan-3-yl)-1,4-diazepane and trifluoroacetic acid. Oxetane is a four-membered ring with three carbon atoms and one oxygen atom . Diazepane is a seven-membered ring with six carbon atoms and one nitrogen atom. Trifluoroacetic acid is a strong acid often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and diazepane rings, along with the trifluoroacetic acid group. The exact structure would depend on how these components are connected .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxetane and diazepane rings, as well as the trifluoroacetic acid group. Oxetanes are known to be reactive towards ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoroacetic acid is a strong acid and is highly corrosive .Mecanismo De Acción
The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells and viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid in lab experiments is its potent activity against cancer cells and viruses. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid. One area of research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Another area of research could focus on developing new analogs of the compound that exhibit even greater activity against cancer cells and viruses. Additionally, research could be conducted to better understand the mechanism of action of the compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has been reported in the literature using different methods. One of the most common methods involves the reaction of 1,4-diazepane with oxetan-3-ol in the presence of trifluoroacetic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases, including cancer and viral infections.
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDKGLIILRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)




![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

